molecular formula C19H15ClFN3O3 B2841518 2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide CAS No. 1797336-12-9

2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide

Cat. No. B2841518
CAS RN: 1797336-12-9
M. Wt: 387.8
InChI Key: HSOZATLOPHAPAM-UHFFFAOYSA-N
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Description

2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

Research has shown that derivatives related to the chemical structure of "2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide" have been tested for anti-cancer activity. For instance, novel fluoro substituted benzo[b]pyran compounds, which share structural similarities, exhibited anti-lung cancer activity. These compounds were synthesized and demonstrated anticancer activity at low concentrations compared to a reference drug, indicating their potential in cancer treatment (Hammam et al., 2005).

Pharmacological Activities

A series of substituted pyrazole derivatives prepared from similar chemical frameworks have shown less toxicity and good anti-inflammatory activities. These findings suggest the compound's relevance in designing drugs with reduced side effects and enhanced therapeutic profiles (Abdulla et al., 2014).

Antibacterial and Antimicrobial Properties

Another study reported the synthesis of fluoro-benzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. These compounds showed significant antimicrobial screening against various bacterial and fungal strains, underscoring the compound's potential in developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Biological Evaluation

Research into the synthesis of 3-amino-4-fluoropyrazoles presents a methodological approach to creating fluorinated pyrazoles with additional functional groups for further functionalization, indicating the compound's utility in medicinal chemistry as a building block for the development of drugs with specific biological activities (Surmont et al., 2011).

Antidiabetic Properties

Further investigations into fluorobenzothiazole comprising sulphonamido pyrazole analogs starting from fluoro-chloroaniline have been conducted to assess their in vitro antidiabetic properties. This suggests the compound's potential in contributing to antidiabetic drug development (S. T., Chaubey, 2022).

properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c20-14-4-3-5-15(21)18(14)19(25)23-12-8-22-24(9-12)10-13-11-26-16-6-1-2-7-17(16)27-13/h1-9,13H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZATLOPHAPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-fluorobenzamide

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